An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trichloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trichloromethyl)pyridine, a versatile heterocyclic compound with significant potential in synthetic chemistry, particularly in the realms of agrochemicals and pharmaceuticals. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical applications. The information presented herein is grounded in authoritative sources to ensure scientific integrity and empower researchers in their endeavors.
Molecular Structure and Core Physicochemical Profile
2-(Trichloromethyl)pyridine is a derivative of pyridine where a trichloromethyl group is substituted at the 2-position of the pyridine ring. This substitution pattern profoundly influences the molecule's electronic properties and reactivity. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is inherently electron-deficient. The strongly electron-withdrawing trichloromethyl group further depletes the electron density of the ring, impacting its reactivity and physicochemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Cl₃N | [1] |
| Molecular Weight | 196.46 g/mol | [1] |
| Melting Point | -10 °C (Predicted) | [2] |
| Boiling Point | 232.8 °C at 760 mmHg | [2] |
| Density | 1.466 g/cm³ | [2] |
| pKa (Predicted) | 0.68 ± 0.19 | [2] |
| LogP | 2.908 | [2] |
| Vapor Pressure | 0.0881 mmHg at 25 °C | [2] |
Expert Insights: The low predicted pKa value highlights the electron-withdrawing nature of the trichloromethyl group, which significantly reduces the basicity of the pyridine nitrogen. This has important implications for its use in synthesis, as it will be less prone to protonation under acidic conditions compared to pyridine itself. The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and interactions with biological targets.
Synthesis of 2-(Trichloromethyl)pyridine: A Mechanistic Approach
The primary route for the synthesis of 2-(trichloromethyl)pyridine involves the free-radical chlorination of 2-methylpyridine (α-picoline). This reaction proceeds via a stepwise substitution of the hydrogen atoms on the methyl group with chlorine atoms.
Caption: Free-radical chlorination of 2-methylpyridine.
Experimental Protocol: Free-Radical Chlorination of 2-Methylpyridine (Conceptual)
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Materials: 2-methylpyridine, chlorine gas, a suitable inert solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., AIBN) or a UV light source.
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Procedure:
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Dissolve 2-methylpyridine in the inert solvent in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
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Initiate the reaction by either irradiating the mixture with UV light or by adding the radical initiator and heating to its decomposition temperature.
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Bubble chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
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Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to follow the disappearance of the starting material and the formation of the mono-, di-, and trichlorinated products.
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Upon completion, stop the flow of chlorine and purge the system with an inert gas to remove any residual chlorine and HCl byproduct.
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The product can be isolated and purified by distillation under reduced pressure.
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Trustworthiness and Self-Validation: The progress of the chlorination can be quantitatively monitored by GC-MS, allowing for precise control over the reaction to maximize the yield of the desired trichloromethylated product. The identity and purity of the final product must be confirmed by a combination of spectroscopic techniques as detailed in the following section.
Analytical Characterization: A Spectroscopic Toolkit
The unambiguous identification and quality control of 2-(trichloromethyl)pyridine rely on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts of these protons will be downfield compared to those of unsubstituted pyridine due to the deshielding effect of the trichloromethyl group. The coupling patterns (doublets, triplets, and doublet of doublets) will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show six signals: five for the pyridine ring carbons and one for the trichloromethyl carbon. The chemical shift of the carbon bearing the trichloromethyl group will be significantly affected by the three chlorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring, as well as C=C and C=N stretching vibrations within the pyridine ring. Strong absorption bands corresponding to the C-Cl stretching vibrations of the trichloromethyl group are also expected.
Mass Spectrometry (MS):
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-(trichloromethyl)pyridine. The isotopic pattern of the molecular ion peak, with its characteristic M, M+2, M+4, and M+6 peaks due to the presence of three chlorine atoms, provides definitive evidence for the compound's composition.
Caption: A typical analytical workflow for 2-(trichloromethyl)pyridine.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-(trichloromethyl)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the trichloromethyl group.
Reactivity of the Trichloromethyl Group:
The trichloromethyl group is susceptible to nucleophilic substitution, although it is generally less reactive than a chloromethyl group. Under certain conditions, it can be hydrolyzed to a carboxylic acid group. A more synthetically valuable transformation is the halogen exchange reaction (HALEX), where the chlorine atoms can be replaced by fluorine atoms using a suitable fluorinating agent to yield 2-(trifluoromethyl)pyridine. This transformation is of significant interest in the synthesis of agrochemicals and pharmaceuticals, as the trifluoromethyl group can dramatically alter the biological activity and physicochemical properties of a molecule.
Reactivity of the Pyridine Ring:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the electron-withdrawing trichloromethyl group at the 2-position further activates the ring towards nucleophilic attack, especially at the 4- and 6-positions.
Applications in Drug Development and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] 2-(Trichloromethyl)pyridine serves as a valuable building block for the synthesis of more complex pyridine-containing molecules with potential therapeutic applications.
As a Precursor to Trifluoromethylated Analogs:
As mentioned, the conversion of the trichloromethyl group to a trifluoromethyl group is a key application. The trifluoromethyl group is a common bioisostere for a methyl group or a chlorine atom and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
As a Versatile Intermediate:
The reactivity of both the trichloromethyl group and the pyridine ring allows for a variety of chemical modifications, making 2-(trichloromethyl)pyridine a versatile starting material for the construction of compound libraries for drug discovery screening. For instance, the trichloromethyl group can be converted to other functional groups, and the pyridine ring can undergo nucleophilic substitution to introduce diverse substituents.
Bioisosteric Replacement:
The trichloromethyl group itself can be considered as a lipophilic and sterically demanding substituent. In drug design, it can be used to probe the steric and electronic requirements of a biological target's binding site. While less common than the trifluoromethyl group, the strategic placement of a trichloromethyl group can sometimes lead to improved pharmacological properties.
Conclusion
2-(Trichloromethyl)pyridine is a chemical entity with a rich and versatile chemistry. Its physicochemical properties, largely dictated by the interplay of the pyridine ring and the trichloromethyl group, make it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists seeking to leverage its potential in their respective fields. This guide provides a foundational understanding to empower such endeavors.
References
-
2-(Trichloromethyl)pyridine - LookChem. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Asian Journal of Chemistry. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. [Link]
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
Preparation of 2,3-dichloro-5-trichloromethylpyridine - INIS-IAEA. [Link]
-
2-(Trichloromethyl)pyridine - the NIST WebBook. [Link]
-
2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. [Link]
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google P
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. [Link]
-
2-(Trichloromethyl)pyridine | C6H4Cl3N | CID 123215 - PubChem - NIH. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]
-
Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 A1. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
2-Chloro-3-(trichloromethyl)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
